

Analytical methods for N-3-Chlorophenylanthranilic acid quantification

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Compound of Interest

Compound Name: *N-3-Chlorophenylanthranilic acid*

CAS No.: 22394-36-1

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An Application Guide to the Quantitative Analysis of **N-3-Chlorophenylanthranilic Acid**

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of **N-3-Chlorophenylanthranilic acid**, a key chemical intermediate. Recognizing the critical need for accurate quantification in pharmaceutical research, quality control, and process development, we present protocols for three distinct yet complementary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices. All methodologies are framed within the context of established validation principles to ensure data integrity, reliability, and compliance with global regulatory standards.^{[1][2][3]}

Introduction and Scientific Rationale

N-3-Chlorophenylanthranilic acid is a derivative of anthranilic acid, a crucial scaffold in medicinal chemistry. Its analogues are precursors in the synthesis of various biologically active

compounds, including anti-inflammatory agents and acridone-based structures. The accurate determination of its concentration is paramount for several reasons:

- **Quality Control (QC):** Ensuring the purity and specified concentration of starting materials and synthetic intermediates.
- **Process Chemistry:** Monitoring reaction kinetics and optimizing synthetic yields.
- **Stability Studies:** Assessing the degradation of the compound under various storage conditions.

The molecular structure of **N-3-Chlorophenylanthranilic acid**, featuring a carboxylic acid group, a secondary amine, and two aromatic rings, dictates the most suitable analytical approaches. The presence of chromophores makes it an excellent candidate for UV-based detection methods. Its polarity and limited volatility favor liquid chromatography as the primary separation technique. This document provides a robust framework for selecting and implementing the appropriate analytical method based on the specific requirements of the analysis, from high-throughput screening to rigorous, validated quantification.

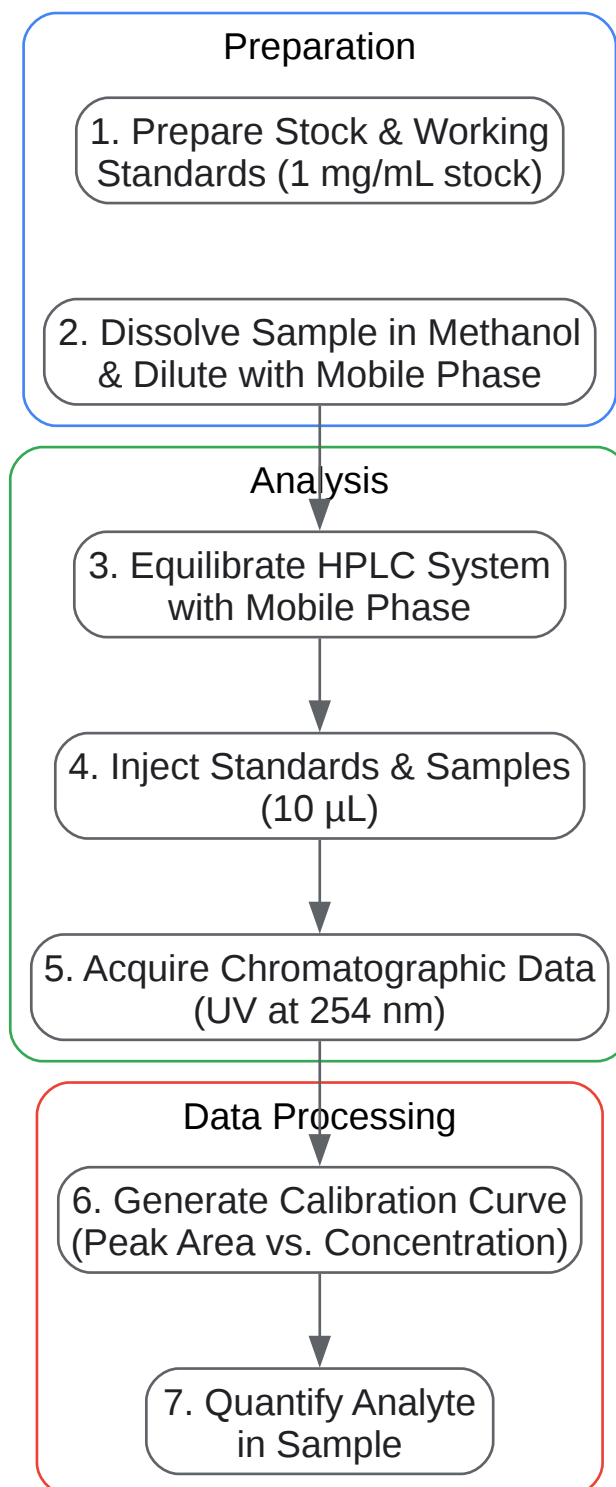
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

For the majority of applications, a reverse-phase HPLC method with UV detection (RP-HPLC-UV) is the gold standard for the quantification of **N-3-Chlorophenylanthranilic acid**. This technique offers an unparalleled combination of specificity, sensitivity, and reliability for non-volatile and polar aromatic compounds.

Causality of Method Design

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the aromatic rings of the analyte. A mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous phase is used to elute the compound. The acid (formic or phosphoric acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group, resulting in a single, uncharged species that chromatographs with a sharp, symmetrical peak shape, thereby enhancing resolution and reproducibility.^[4] UV detection is chosen for its sensitivity to the aromatic system within the molecule.

Experimental Workflow for HPLC Analysis



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Caption: High-level workflow for the HPLC quantification of **N-3-Chlorophenylanthranilic acid**.

Detailed Protocol: HPLC-UV Quantification

Objective: To quantify **N-3-Chlorophenylanthranilic acid** using a validated RP-HPLC-UV method.

A. Materials and Reagents:

- **N-3-Chlorophenylanthranilic acid** reference standard (>98% purity)
- HPLC-grade Acetonitrile (MeCN)
- HPLC-grade Methanol
- Formic acid (or Phosphoric acid), analytical grade
- Deionized water (18.2 MΩ·cm)

B. Instrumentation and Columns:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[5]
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).[5]

C. Chromatographic Conditions:

Parameter	Recommended Setting
Mobile Phase	Acetonitrile : Water with 0.1% Formic Acid (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temp.	35°C
Injection Vol.	10 µL
Detection	UV at 254 nm
Run Time	~10 minutes

Note: For mass spectrometry (LC-MS) applications, formic acid is preferred over non-volatile phosphoric acid.[6]

D. Procedure:

- Standard Preparation:
 - Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.[5]
 - Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards across the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).[5]
- Sample Preparation:
 - Accurately weigh the sample material.
 - Dissolve it in methanol, using sonication if necessary.
 - Dilute with the mobile phase to a final concentration expected to fall within the linear range of the calibration curve.[7]
 - Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent clogging the system.

- Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject a blank (mobile phase) to confirm the absence of interfering peaks.
 - Inject the calibration standards from lowest to highest concentration.
 - Inject the prepared sample solutions.
- Data Processing:
 - Integrate the peak corresponding to **N-3-Chlorophenylanthranilic acid**.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

Method Validation and Expected Performance

The analytical method must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.^{[2][8]} Validation ensures the results are accurate, precise, and reliable.

Validation Parameter	Acceptance Criteria	Expected Performance
Specificity	No interference at the retention time of the analyte.	The method should resolve the analyte from impurities and matrix components.
Linearity	Correlation coefficient (r^2) \geq 0.999	1 – 100 $\mu\text{g/mL}$
Accuracy	98.0% - 102.0% recovery	Typically >99% recovery for spiked samples.
Precision (RSD)	Repeatability (\leq 1.5%), Intermediate Precision (\leq 2.0%)	< 1.0% for repeatability; < 1.5% for intermediate precision.
LOD	Signal-to-Noise ratio of 3:1	\sim 0.1 $\mu\text{g/mL}$
LOQ	Signal-to-Noise ratio of 10:1	\sim 0.3 $\mu\text{g/mL}$
Robustness	No significant change in results with small variations in method parameters (e.g., flow rate \pm 0.1, %MeCN \pm 2).	The method should be robust against minor procedural variations.

Alternative & Confirmatory Methods

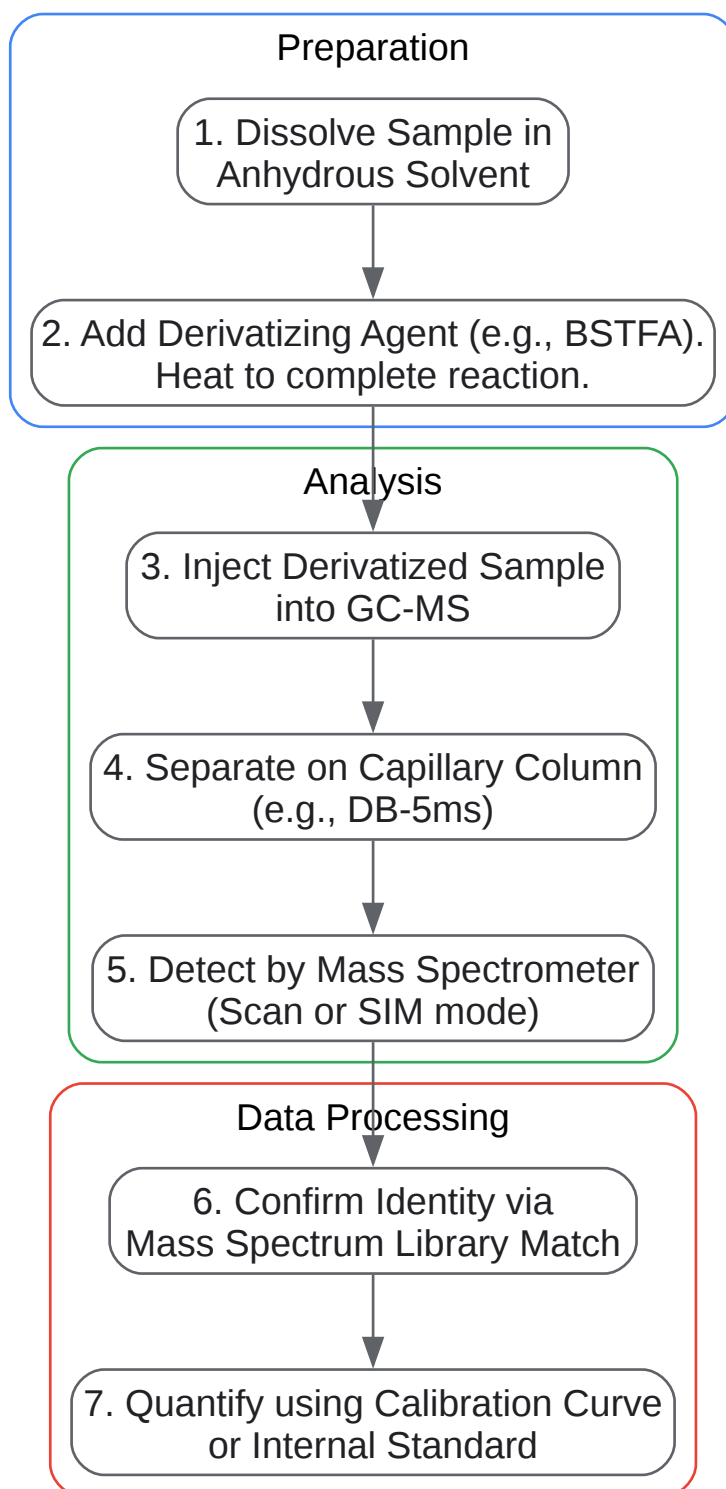
While HPLC is the primary choice, other techniques can be valuable for confirmation or for different analytical scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional specificity and is a powerful tool for structural confirmation. However, due to the low volatility and thermal lability of the carboxylic acid and amine groups, derivatization is mandatory.

A. Principle: The analyte is chemically modified (e.g., via silylation or methylation) to create a volatile and thermally stable derivative. This derivative is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and mass fragmentation patterns for definitive identification.[9]

B. Experimental Workflow for GC-MS Analysis



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Caption: General workflow for derivatization followed by GC-MS analysis.

C. Protocol Outline:

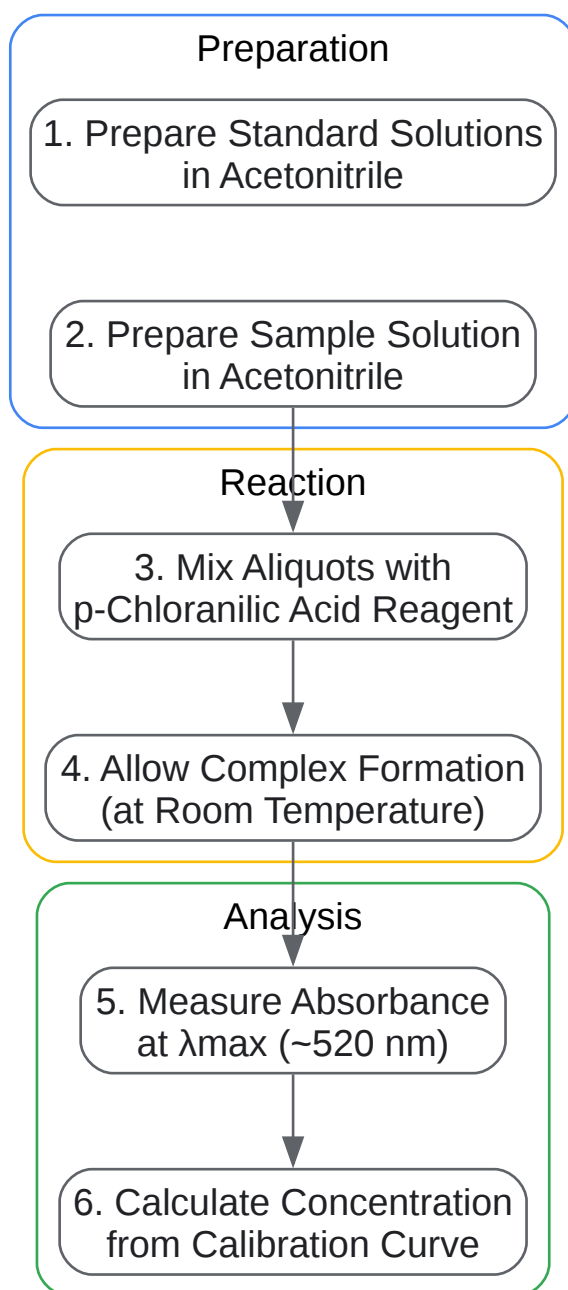
- Sample Preparation & Derivatization:
 - Dissolve a precisely weighed amount of sample in an anhydrous solvent (e.g., pyridine or acetonitrile).
 - Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
 - Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
- GC-MS Conditions:
 - Column: 30 m x 0.25 mm x 0.25 μm, 5% phenyl methylpolysiloxane (e.g., DB-5ms).
 - Carrier Gas: Helium at 1 mL/min.
 - Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min.
 - MS Mode: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu or Selected Ion Monitoring (SIM) for higher sensitivity.[10]

UV-Vis Spectrophotometry

This technique is a rapid and cost-effective method for quantification, particularly suitable for pure samples or simple matrices where interfering substances are absent. It relies on the formation of a colored charge-transfer complex.[11]

A. Principle: **N-3-Chlorophenylanthranilic acid**, an electron donor, reacts with a π -acceptor reagent like p-chloranilic acid in a non-aqueous solvent (e.g., acetonitrile) to form a stable, colored complex. The intensity of the color, measured by absorbance at a specific wavelength, is directly proportional to the concentration of the analyte.[12]

B. Experimental Workflow for Spectrophotometric Analysis



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Caption: Workflow for quantification via charge-transfer complexation and UV-Vis spectrophotometry.

C. Protocol Outline:

- Reagent Preparation: Prepare a 0.1% (w/v) solution of p-chloranilic acid in acetonitrile.

- Standard & Sample Prep: Prepare a series of standard solutions and a sample solution in acetonitrile.
- Procedure:
 - To a series of 10 mL volumetric flasks, add aliquots of the standard or sample solutions.
 - Add a fixed volume (e.g., 1.0 mL) of the p-chloranilic acid reagent to each flask.
 - Dilute to volume with acetonitrile and mix well.
 - Allow the reaction to proceed for ~15-20 minutes at room temperature.
 - Measure the absorbance of the resulting purple solution at the wavelength of maximum absorption (λ_{max} , typically ~520-530 nm) against a reagent blank.[\[12\]](#)
 - Plot absorbance vs. concentration to generate a calibration curve.

Conclusion

The quantification of **N-3-Chlorophenylanthranilic acid** can be reliably achieved through several analytical techniques. The choice of method should be guided by the specific requirements for sensitivity, specificity, and available instrumentation. RP-HPLC-UV is presented as the most robust and versatile method, suitable for a wide range of applications from R&D to QC. GC-MS serves as an excellent confirmatory technique, providing unequivocal identification, while UV-Vis spectrophotometry offers a rapid and economical alternative for screening purposes. For all methods, adherence to systematic validation procedures is essential to guarantee the scientific integrity and trustworthiness of the generated data.

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